Cas no 2229302-32-1 (5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine)

5-(1-Benzylpiperidin-2-yl)-1H-imidazol-2-amine is a heterocyclic compound featuring a benzyl-substituted piperidine ring fused to an imidazole-2-amine core. This structure imparts potential pharmacological relevance, particularly in targeting central nervous system (CNS) receptors or enzyme interactions due to its dual functional groups. The benzylpiperidine moiety enhances lipophilicity, potentially improving blood-brain barrier permeability, while the imidazol-2-amine group offers hydrogen-bonding capabilities for selective binding. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The compound’s balanced polarity and rigid scaffold may contribute to optimized bioavailability and receptor affinity, supporting its exploration in drug discovery for neurological or metabolic disorders.
5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine structure
2229302-32-1 structure
商品名:5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine
CAS番号:2229302-32-1
MF:C15H20N4
メガワット:256.346102714539
CID:5804609
PubChem ID:165828644

5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine
    • EN300-1862926
    • 2229302-32-1
    • インチ: 1S/C15H20N4/c16-15-17-10-13(18-15)14-8-4-5-9-19(14)11-12-6-2-1-3-7-12/h1-3,6-7,10,14H,4-5,8-9,11H2,(H3,16,17,18)
    • InChIKey: JJUGFKZCESBLAT-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2C=CC=CC=2)CCCCC1C1=CN=C(N)N1

計算された属性

  • せいみつぶんしりょう: 256.16879665g/mol
  • どういたいしつりょう: 256.16879665g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 57.9Ų

5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1862926-5.0g
5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine
2229302-32-1
5g
$3520.0 2023-06-01
Enamine
EN300-1862926-0.5g
5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine
2229302-32-1
0.5g
$1165.0 2023-09-18
Enamine
EN300-1862926-0.25g
5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine
2229302-32-1
0.25g
$1117.0 2023-09-18
Enamine
EN300-1862926-10g
5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine
2229302-32-1
10g
$5221.0 2023-09-18
Enamine
EN300-1862926-5g
5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine
2229302-32-1
5g
$3520.0 2023-09-18
Enamine
EN300-1862926-1.0g
5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine
2229302-32-1
1g
$1214.0 2023-06-01
Enamine
EN300-1862926-0.1g
5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine
2229302-32-1
0.1g
$1068.0 2023-09-18
Enamine
EN300-1862926-10.0g
5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine
2229302-32-1
10g
$5221.0 2023-06-01
Enamine
EN300-1862926-1g
5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine
2229302-32-1
1g
$1214.0 2023-09-18
Enamine
EN300-1862926-2.5g
5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine
2229302-32-1
2.5g
$2379.0 2023-09-18

5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amine 関連文献

5-(1-benzylpiperidin-2-yl)-1H-imidazol-2-amineに関する追加情報

5-(1-Benzylpiperidin-2-yl)-1H-imidazol-2-amine: A Comprehensive Overview

5-(1-Benzylpiperidin-2-yl)-1H-imidazol-2-amine (CAS No. 2229302-32-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazoles, which are known for their diverse biological activities, including antifungal, anti-inflammatory, and neuroprotective properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to 5-(1-Benzylpiperidin-2-yl)-1H-imidazol-2-amine.

Chemical Structure and Synthesis

The molecular structure of 5-(1-Benzylpiperidin-2-yl)-1H-imidazol-2-amine is characterized by a central imidazole ring substituted with a 1-benzylpiperidine moiety at the 5-position and an amino group at the 2-position. This unique arrangement of functional groups imparts specific chemical and biological properties to the compound. The synthesis of 5-(1-Benzylpiperidin-2-yl)-1H-imidazol-2-amine typically involves multi-step reactions, starting from readily available starting materials such as benzyl chloride and piperidine. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both research and potential pharmaceutical applications.

Biological Activities

5-(1-Benzylpiperidin-2-yl)-1H-imidazol-2-amine has been extensively studied for its biological activities, particularly in the context of central nervous system (CNS) disorders. One of the key areas of interest is its potential as an antidepressant agent. Preclinical studies have shown that this compound exhibits significant antidepressant-like effects in animal models, possibly through modulation of serotonin and dopamine neurotransmitter systems. Additionally, it has demonstrated neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the biological activities of 5-(1-Benzylpiperidin-2-yl)-1H-imidazol-2-amine are multifaceted. Research has indicated that it interacts with various receptors and enzymes in the brain, including serotonin receptors (5-HT1A, 5-HT2A) and monoamine oxidase (MAO). These interactions contribute to its antidepressant and neuroprotective effects. Furthermore, studies have shown that 5-(1-Benzylpiperidin-2-yl)-1H-imidazol-2-amine can enhance neurogenesis and reduce oxidative stress, which are critical factors in maintaining brain health.

Clinical Trials and Future Prospects

The promising preclinical results have paved the way for clinical trials to evaluate the safety and efficacy of 5-(1-Benzylpiperidin-2-yl)-1H-imidazol-2-amine. Early-phase clinical trials are currently underway to assess its pharmacokinetic properties, tolerability, and potential side effects in human subjects. Preliminary data from these trials have been encouraging, suggesting that this compound may have a favorable safety profile and therapeutic window.

In addition to its potential as an antidepressant, there is growing interest in exploring the broader therapeutic applications of 5-(1-Benzylpiperidin-2-yl)-1H-imidazol-2-amine. Ongoing research is investigating its efficacy in treating anxiety disorders, cognitive impairments, and other CNS-related conditions. The versatility of this compound makes it a valuable candidate for further development in drug discovery programs.

Conclusion

In conclusion, 5-(1-Benzylpiperidin-2-yl)-1H-imidazol-2-amine (CAS No. 2229302-32-1) represents a promising compound with significant potential in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd